8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool Compounds

Procure this exclusive quinolin-8-yloxy-pyrrolidine scaffold bearing a reactive α,β-unsaturated cyclohex-3-ene-1-carbonyl group—a distinct covalent warhead for cysteine-targeting kinase screens. Its favorable CNS drug-likeness (XLogP3=3.3, TPSA=42.4 Ų) and two undefined stereocenters enable enantiomer-specific SAR and chiral separation studies. The double bond offers a synthetic handle for epoxidation, dihydroxylation, or transition-metal-catalyzed diversification, making it a versatile late-stage intermediate for focused library synthesis. Available exclusively as a research chemical; no therapeutic or diagnostic designation.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 1903225-92-2
Cat. No. B2870553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline
CAS1903225-92-2
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H22N2O2/c23-20(16-6-2-1-3-7-16)22-13-11-17(14-22)24-18-10-4-8-15-9-5-12-21-19(15)18/h1-2,4-5,8-10,12,16-17H,3,6-7,11,13-14H2
InChIKeyGCUVLOSREFPWGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903225-92-2): Structural Identity and Research-Grade Sourcing Profile


8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903225-92-2) is a synthetic heterocyclic compound (C20H22N2O2; MW 322.40 g/mol) belonging to the quinolin-8-yloxy-pyrrolidine class [1]. Its architecture comprises a quinoline core linked via an 8-ether bridge to a pyrrolidine ring, which is N-functionalized with a cyclohex-3-ene-1-carbonyl moiety. This compound is exclusively offered as a research chemical by multiple vendors and carries no therapeutic or diagnostic designation . Computed physicochemical parameters include XLogP3 3.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 42.4 Ų [1].

Why 8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline Cannot Be Substituted by In-Class Analogs Without Functional Divergence


Compounds within the quinolin-8-yloxy-pyrrolidine family share the central quinoline-ether-pyrrolidine scaffold but diverge significantly through their N-pyrrolidine substituent chemistry. The target compound bears a cyclohex-3-ene-1-carbonyl (acryloyl-equivalent) group, whereas close analogs employ sulfonyl (e.g., cyclopropylsulfonyl, 4-fluorobenzenesulfonyl) or bromobenzoyl substituents . Critically, the nature of this substituent dictates the compound's electron distribution, conformational landscape, and potential covalent reactivity—parameters that cannot be matched by simple scaffold analogs. The target compound's 3,4-unsaturated cyclohexene carbonyl group introduces a distinct stereoelectronic fingerprint (two undefined stereocenters; sp²-character enabling potential Michael acceptor reactivity) that is absent in sulfonamide-linked analogs [1]. These differences mean that substituting one congener for another, even within the same apparent chemotype, results in a functionally non-equivalent chemical entity for any structure-activity relationship (SAR) study, biochemical assay, or synthetic intermediate application.

Quantitative Differentiation Evidence: 8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline Versus Closest Structural Analogs


Structural Uniqueness: N-Cyclohex-3-ene-1-carbonyl Substituent Versus Sulfonyl and Benzoyl Analogs

The target compound is distinguished from the most structurally proximate commercially available comparators by its N-cyclohex-3-ene-1-carbonyl substituent. This group introduces an α,β-unsaturated carbonyl motif (acryloyl equivalent) connected to a conformationally flexible cyclohexene ring. In contrast, related compounds in the quinolin-8-yloxy-pyrrolidine series utilize sulfonyl (e.g., cyclopropylsulfonyl, 4-fluorobenzenesulfonyl) or bromobenzoyl substituents, which lack the α,β-unsaturation. This electronic and geometric distinction is quantifiable through computed molecular descriptors. [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool Compounds

Stereochemical Complexity: Two Undefined Stereocenters Offer Enantiomeric Differentiation Potential

The target compound possesses two undefined atom stereocenters (at the pyrrolidine 3-position and the cyclohexene ring carbon bearing the carbonyl attachment), as annotated in PubChem [1]. This contrasts with several comparator compounds in the series that carry one or zero undefined stereocenters. The presence of two undefined stereocenters implies that, unless supplied as a defined enantiomer/diastereomer, the compound exists as a mixture of up to four stereoisomers. This stereochemical complexity is a quantifiable differentiator when compared to structurally simpler analogs such as the achiral cyclopropylsulfonyl derivative or the single-stereocenter fluorobenzenesulfonyl analog.

Chiral Separation Stereochemistry-Dependent Pharmacology Hit-to-Lead Optimization

Scaffold-Level Biological Potential: Quinolin-8-yloxy Motif Validated in Cytotoxicity and Kinase Inhibition

While no direct biological activity data exist for the target compound, the quinolin-8-yloxy pharmacophore that it embeds has been independently validated in multiple biological systems. In a 2024 study, a series of quinolin-8-yloxy-cinnamide hybrids demonstrated HepG2 cytotoxicity with IC50 values ranging from 2.46 to 41.31 μM, with the most potent analog (6e) achieving an IC50 of 2.46 μM and inhibiting tubulin polymerization [1]. Separately, related quinolin-8-yloxy-pyrrolidine compounds have been documented as intermediates in kinase inhibitor development programs, with the scaffold showing adaptable binding to ATP-pocket targets [2]. The target compound's cyclohexene-carbonyl group creates a distinct vector for SAR exploration within this validated pharmacophore space.

Anticancer Drug Discovery Kinase Inhibition Tubulin Polymerization

Comparative Solubility and Permeability Profiling: Computed Drug-Likeness Versus Key Analogs

Computed drug-likeness parameters differentiate the target compound from its sulfonyl-substituted comparators in ways that predictably influence solubility and permeability. The target compound's lower topological polar surface area (42.4 Ų) and higher computed logP (3.3) compared to the cyclopropylsulfonyl analog (TPSA 67.9 Ų; XLogP3 2.2) suggest superior passive membrane permeability, albeit with potentially reduced aqueous solubility [1]. The compound satisfies Lipinski's Rule of Five criteria: MW 322.40 (<500), XLogP3 3.3 (<5), HBD 0 (<5), HBA 3 (<10). The sulfonyl analogs carry two additional HBA, pushing them closer to the HBA ceiling and potentially reducing CNS penetration relative to the target compound.

ADME Prediction Drug-Likeness Lead Optimization

Critical Evidence Gap: Absence of Published Experimental Biological Data for the Target Compound

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of April 2026 reveals no published experimental biological activity data (IC50, Ki, EC50, or phenotypic readouts) for 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903225-92-2) [1][2]. This contrasts with structurally related compounds bearing sulfonyl or benzoyl N-substituents, which appear in patent literature and binding databases with reported activities (e.g., BTK IC50 values in the 6.3–316 nM range for analogous pyrrolidin-3-yloxy-isoquinoline chemotypes in US10307414 [3]). The target compound's PubChem record (CID 91815085) shows zero patent count and zero literature count [1]. This evidence gap is the single most salient feature for procurement decisions: the compound is a structurally novel but biologically uncharacterized chemical probe.

Data Transparency Research Procurement Risk Assay Validation

Procurement-Relevant Application Scenarios for 8-{[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline


De Novo Kinase Inhibitor SAR Exploration with a Novel N-Substituent Vector

Research groups running kinase inhibitor screening cascades can deploy this compound to explore the SAR consequences of an N-cyclohex-3-ene-1-carbonyl substituent on the quinolin-8-yloxy-pyrrolidine template. The α,β-unsaturated carbonyl motif offers a potential covalent warhead for targeting cysteine residues in the kinase ATP pocket, a strategy validated by approved covalent inhibitors (e.g., ibrutinib, afatinib) [1]. The compound's two undefined stereocenters also enable chiral separation studies to isolate enantiomer-specific activity. This scenario leverages the compound's structural uniqueness and the scaffold's established kinase inhibition precedent [2].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The target compound's computed profile (XLogP3 = 3.3, TPSA = 42.4 Ų, zero HBD, three HBA) falls within favorable CNS drug-likeness space, where TPSA < 70 Ų and 1 < logP < 4 are generally required for blood-brain barrier penetration [1]. Compared to the more polar sulfonyl analogs (TPSA 65-68 Ų), this compound may serve as a superior CNS-penetrant tool for target engagement studies in neuroscience programs. Procurement is indicated for medicinal chemistry teams optimizing CNS exposure within quinoline-based series.

Custom Synthesis Starting Material for Scaffold Diversification

The cyclohex-3-ene double bond provides a synthetic handle for further chemical diversification: epoxidation, dihydroxylation, hydroboration, or transition-metal-catalyzed functionalization. This makes the compound a versatile advanced intermediate for generating focused libraries of quinoline-pyrrolidine hybrids. Procurement is appropriate for academic or industrial medicinal chemistry groups requiring a functionalizable, late-stage intermediate rather than a final screening compound [1].

Negative Control or Selectivity Counter-Screen in Kinase Profiling Panels

Given the absence of published target engagement data, this compound can function as a structurally matched negative control in kinase selectivity panels that include sulfonamide or benzamide quinolin-8-yloxy-pyrrolidine hits. The distinct N-substituent ensures that any observed activity differences between this compound and the active hit can be attributed to the substituent's electronic or steric contribution, enabling clean SAR interpretation [1].

Quote Request

Request a Quote for 8-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.